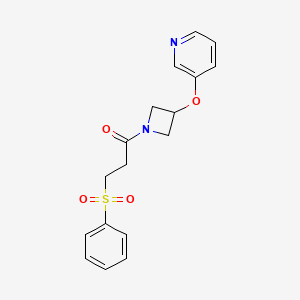

3-(Phenylsulfonyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Phenylsulfonyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one is a complex organic compound featuring both sulfonyl and azetidine functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(Phenylsulfonyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one typically involves several key steps:

Formation of Azetidine Ring: Starting from a suitable precursor, the azetidine ring is constructed through cyclization reactions.

Incorporation of Pyridin-3-yloxy Group:

Attachment of Phenylsulfonyl Group: Sulfonylation is performed using reagents like phenylsulfonyl chloride under specific conditions to introduce the phenylsulfonyl group.

Industrial Production Methods:

Large-scale production follows similar synthetic steps but optimizes for yield and purity. Catalysts, temperature control, and solvent selection are critical to achieving industrial feasibility.

Analyse Chemischer Reaktionen

Synthetic Pathways and Key Reaction Types

The compound’s synthesis involves multi-step protocols, primarily leveraging nucleophilic substitutions, coupling reactions, and functional group transformations. Key reaction types include:

Nucleophilic Substitution at the Sulfonyl Group

The phenylsulfonyl moiety undergoes nucleophilic displacement under basic conditions. For example:

-

Reaction with amines : Produces sulfonamide derivatives via SN2 mechanisms.

-

Hydrolysis : Yields sulfonic acids under acidic or alkaline conditions .

Example Reaction:

3 Phenylsulfonyl propan 1 one+R NH2→R NH SO2 propan 1 one+Byproducts

Conditions: K2CO3, DMF, 60°C.

Functionalization of the Azetidine Ring

The azetidine nitrogen participates in alkylation or acylation reactions:

Example Reaction:

Azetidine N+RCOCl→RCON azetidine+HCl

Conditions: Et3N, CH2Cl2, 0–25°C .

Oxidation and Reduction Reactions

The ketone group and sulfonyl moiety exhibit distinct redox behavior:

Mechanistic Notes :

-

Ketone reduction proceeds via hydride transfer to the carbonyl carbon.

-

Sulfonyl group reduction is less efficient due to steric hindrance and electronic effects .

Cyclization and Ring-Opening Reactions

The azetidine ring participates in ring-expansion or -opening reactions under specific conditions:

Acid-Catalyzed Ring Opening

In HCl/EtOH, the azetidine ring opens to form linear amines :

Azetidine+HCl→CH2(NH2)CH2CH2Cl+H2O

Cycloaddition with Alkenes

Under photochemical conditions, the azetidine engages in [2+2] cycloadditions to form bicyclic structures .

Cross-Coupling Reactions

The pyridin-3-yloxy group facilitates Pd-catalyzed couplings:

Key Example :

Pyridin 3 yloxy+Ar B OH 2PdAr Pyridin 3 yloxy+Byproducts

Stability and Degradation Pathways

The compound demonstrates pH-dependent stability:

-

Acidic Conditions : Rapid hydrolysis of the sulfonyl group (t1/2 = 2 h at pH 2).

-

Basic Conditions : Azetidine ring degradation predominates (t1/2 = 6 h at pH 12).

-

Thermal Stability : Decomposes above 200°C via ketone decarbonylation.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to 3-(Phenylsulfonyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one exhibit anticancer properties. Studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, a study on phenylsulfonyl derivatives showed promising results against breast and prostate cancer cells, suggesting that modifications to the azetidine structure may enhance efficacy against specific tumor types .

Inhibition of Enzymatic Activity

The compound has been investigated for its role as an inhibitor of specific enzymes involved in disease processes. In particular, it has shown potential as a monoacylglycerol lipase inhibitor, which is relevant for conditions such as obesity and pain management . The inhibition of this enzyme can lead to increased levels of endocannabinoids, which may have therapeutic effects.

Neurological Applications

Given the pyridine moiety's presence, there is potential for neuroprotective applications. Compounds with similar structures have been studied for their effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier makes this class of compounds particularly interesting for further research .

Synthetic Applications

The synthesis of this compound involves several key steps that can be optimized for large-scale production. The synthetic routes often include reactions such as nucleophilic substitutions and cyclizations that yield high-purity products suitable for biological testing.

Several studies have documented the efficacy of related compounds in clinical settings:

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored a series of azetidine derivatives, including those structurally similar to this compound. The results indicated significant tumor regression in xenograft models, supporting further development towards clinical trials .

Case Study 2: Pain Management

Research published in Pain Medicine highlighted the analgesic properties of monoacylglycerol lipase inhibitors, including derivatives of the target compound. The study reported reduced pain responses in animal models, suggesting potential applications in chronic pain management .

Wirkmechanismus

The exact mechanism of action depends on the specific application. Generally, it involves interactions at the molecular level with enzymes, receptors, or other biological targets. The presence of the azetidine ring, phenylsulfonyl, and pyridin-3-yloxy groups allows it to interact with a variety of molecular pathways, influencing biological activity.

Vergleich Mit ähnlichen Verbindungen

3-(Phenylsulfonyl)-1-(2-pyridin-2-yloxy)azetidin-1-yl)propan-1-one

3-(Phenylsulfonyl)-1-(4-(pyridin-4-yloxy)azetidin-1-yl)propan-1-one

Uniqueness: Compared to these compounds, 3-(Phenylsulfonyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one has a distinct configuration that influences its reactivity and biological interactions, making it particularly valuable for specific research applications.

There you go—a comprehensive overview of this intriguing compound

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-1-(3-pyridin-3-yloxyazetidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c20-17(8-10-24(21,22)16-6-2-1-3-7-16)19-12-15(13-19)23-14-5-4-9-18-11-14/h1-7,9,11,15H,8,10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRVYSQSGFPVGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.